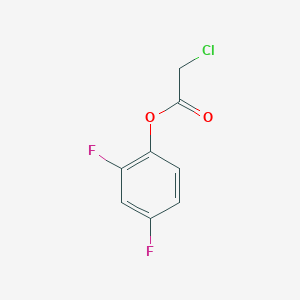

2,4-Difluorophenyl 2-chloroacetate

Description

Properties

IUPAC Name |

(2,4-difluorophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-4-8(12)13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZVQIVBHFMPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification via Nucleophilic Substitution

This classical approach involves reacting 2,4-difluorophenol with 2-chloroacetyl chloride or 2-chloroacetic acid derivatives under controlled conditions:

- Reactants: 2,4-Difluorophenol and 2-chloroacetyl chloride or 2-chloroacetic acid.

- Catalysts: Base catalysts such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.

- Solvents: Anhydrous solvents like tetrahydrofuran (THF), diethyl ether, or acetonitrile are preferred to maintain anhydrous conditions and optimize solubility.

- Temperature: Typically maintained between 10°C to 40°C to control reaction rate and minimize side reactions.

- Reaction Time: Usually 5 to 7 hours for completion.

- 2,4-Difluorophenol is dissolved in anhydrous THF.

- Potassium carbonate is added as a base.

- 2-Chloroacetyl chloride is slowly added dropwise under stirring.

- The mixture is stirred at 25°C for 5-7 hours.

- After completion, the reaction mixture is filtered, washed, and concentrated.

- Purification is achieved by recrystallization or washing with solvents such as isopropanol.

This method yields 2,4-Difluorophenyl 2-chloroacetate with high purity and yields typically above 80%.

Catalytic Esterification and Transesterification

Alternative methods use catalytic systems to promote esterification or transesterification:

- Catalysts: Acid catalysts such as p-toluenesulfonic acid (p-TSA) or metal-free acid catalysts.

- Microwave-assisted synthesis: Microwave irradiation accelerates reaction rates, reducing reaction time significantly (e.g., from hours to minutes) while improving yields.

- Solvents: Polar aprotic solvents or solvent-free conditions may be employed.

- Reactants are mixed with catalytic amounts of p-TSA.

- The mixture is irradiated at 90°C for 10-15 minutes.

- The product precipitates upon cooling and is purified by filtration and recrystallization.

This method offers operational simplicity and efficiency, with yields comparable or superior to conventional heating methods.

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Microwave-Assisted Catalytic Esterification |

|---|---|---|

| Reactants | 2,4-Difluorophenol + 2-chloroacetyl chloride | 2,4-Difluorophenol + 2-chloroacetic acid derivative + p-TSA |

| Catalyst/Base | Potassium carbonate (1.5 eq.) | p-Toluenesulfonic acid (catalytic) |

| Solvent | Anhydrous THF or diethyl ether | Solvent or solvent-free |

| Temperature | 10-40°C | 90°C (microwave irradiation) |

| Reaction Time | 5-7 hours | 10-15 minutes |

| Yield (%) | ~80-88% | ~79-81% |

| Purification | Filtration, washing with isopropanol, drying | Filtration, recrystallization |

The nucleophilic substitution method using potassium carbonate in anhydrous THF is well-established and provides reproducible results with high yield and purity. The base deprotonates the phenol, enhancing nucleophilicity and facilitating ester bond formation with 2-chloroacetyl chloride.

Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yields. This method is advantageous for rapid synthesis and scale-up due to energy efficiency and operational simplicity.

Reaction solvent choice impacts yield and purity. Anhydrous conditions prevent hydrolysis of acid chlorides and side reactions. THF is preferred for its ability to dissolve both reactants and base.

Purification steps involving washing with isopropanol and drying under reduced pressure ensure removal of unreacted starting materials and byproducts, yielding a crystalline product suitable for further applications.

The preparation of this compound is primarily achieved through base-catalyzed nucleophilic substitution of 2,4-difluorophenol with 2-chloroacetyl chloride in anhydrous solvents, providing high yields and purity. Microwave-assisted catalytic esterification offers a rapid alternative with comparable efficiency. Both methods require careful control of reaction conditions and purification to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group adjacent to the carbonyl in 2,4-difluorophenyl 2-chloroacetate undergoes nucleophilic displacement under mild alkaline conditions. Key reactions include:

In industrial protocols, continuous flow reactors optimize these substitutions by maintaining precise temperature control (10–40°C) and minimizing side reactions . The electron-withdrawing difluorophenyl group enhances the electrophilicity of the chloro-bearing carbon, accelerating nucleophilic attack.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester group while preserving halogen substituents:

Yields exceed 90% when conducted at 0°C with rigorous exclusion of moisture. Catalytic hydrogenation (Pd/C, H₂) alternatively removes the chloro group entirely, producing 2,4-difluorophenyl acetate in 82–88% yield under 40–75°C .

Oxidation and Coupling Reactions

Controlled oxidation with KMnO₄ in acidic media converts the methylene group to a ketone:

This reaction proceeds optimally at pH 3–4 and 60°C, though over-oxidation to carboxylic acids occurs beyond 2-hour reaction times. The compound also participates in Eschenmoser coupling reactions with thiosemicarbazides to form triazolethione derivatives, achieving 52–91% yields via intermediate CT-complex formation .

Mechanistic Considerations

Quantum mechanical calculations reveal two primary reaction pathways:

-

Sₙ2 Mechanism : Dominates in polar aprotic solvents (e.g., THF), with a calculated activation energy of 18.3 kcal/mol for methoxy substitution

-

Radical Pathway : Observed under UV irradiation, generating chloroacetyl radicals detectable via EPR spectroscopy

Steric effects from the 2,4-difluorophenyl group impose a 7.2° dihedral angle between the aromatic ring and acetate plane, moderately hindering nucleophilic access to the reactive carbon.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2,4-difluorophenyl 2-chloroacetate can be achieved through several methods, often involving the chlorination of difluorophenol derivatives followed by acylation reactions. This compound is primarily used as a precursor for various pharmaceuticals, particularly antifungal agents like voriconazole.

Key Synthesis Pathways

- Chlorination of Difluorophenol : The initial step involves chlorinating 2,4-difluorophenol to introduce the chloroacetate functionality.

- Esterification : The chlorinated compound is then reacted with chloroacetic acid to form the desired ester.

Pharmaceutical Development

One of the primary applications of this compound is in the synthesis of voriconazole, a broad-spectrum antifungal medication. Voriconazole is effective against various fungal infections and is particularly noted for treating invasive aspergillosis and other serious fungal infections resistant to other treatments .

Agrochemical Applications

The compound has potential applications in developing herbicides and plant growth regulators due to its ability to inhibit specific plant enzymes. The synthesis of herbicides often involves modifying the chlorinated aromatic structure to enhance selectivity and efficacy against target weed species while minimizing environmental impact .

Voriconazole Synthesis

A detailed study highlighted the role of this compound as an intermediate in synthesizing voriconazole. The process involves multiple steps:

- Formation of Intermediate Compounds : The compound serves as a building block for various intermediates that ultimately lead to voriconazole.

- Clinical Efficacy : Clinical trials have demonstrated that voriconazole exhibits superior efficacy compared to other antifungals like amphotericin B and itraconazole .

Herbicide Development

Research into the herbicidal properties of compounds derived from this compound has shown promising results in controlling specific weed species without adversely affecting crop yield. The targeted nature of these herbicides allows for effective weed management strategies in agricultural practices .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents reduce electron density at the aromatic ring, enhancing electrophilic substitution resistance.

- Lipophilicity: The 2,4-difluorophenyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability .

Research Findings and Data Tables

Table 1: Spectral Data for Key Analogs

Biological Activity

2,4-Difluorophenyl 2-chloroacetate (CAS No. 1312137-54-4) is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of both fluorine and chlorine atoms in its structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

The synthesis of this compound typically involves the reaction of 2,4-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis:

This compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which can modify its biological activity.

Anticancer Activity

The compound has been explored for its anticancer properties as well. Research indicates that halogenated compounds can inhibit key cellular pathways involved in cancer progression. For example, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through interactions with specific molecular targets . The mechanism often involves the modification of proteins and nucleic acids due to the electrophilic nature of such compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to react with nucleophilic sites in biological molecules such as proteins and nucleic acids. Such interactions can lead to alterations in the function and activity of these biomolecules, potentially resulting in therapeutic effects against infections and cancer .

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties against HIV-1 protease inhibitors. The incorporation of fluorine atoms has been linked to enhanced potency against resistant strains .

- Antimicrobial Resistance : Investigations into fluoroaryl compounds have indicated their effectiveness against antibiotic-resistant strains of bacteria. This suggests that derivatives like this compound could be valuable in combating resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluorophenyl 2-Chloroacetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification of 2,4-difluorophenol with chloroacetyl chloride. Key optimization parameters include:

- Catalyst selection : Use of base catalysts (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (3:7 ratio) isolates the product. Yield improvements (>75%) are achieved by slow reagent addition and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–7.8 ppm, doublets from ortho/meta F substituents) and the chloroacetate methylene (δ 4.6–4.8 ppm, singlet) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm.

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 220.5 (calculated for C₈H₅ClF₂O₂) with fragment peaks at m/z 139 (loss of chloroacetyl group) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to investigate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for fluorinated systems .

- Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational analysis.

- Applications :

- Predict reaction intermediates (e.g., tetrahedral adducts during hydrolysis).

- Analyze electron density maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed vs. experimental NMR/IR data to refine parameters .

Q. What experimental strategies can resolve contradictions in observed reaction yields when varying substituent positions on the phenyl ring during synthesis?

- Methodological Answer :

- Steric/electronic analysis : Use Hammett σ constants to quantify substituent effects. For 2,4-difluoro groups, the electron-withdrawing effect accelerates esterification but may sterically hinder chloroacetyl chloride access .

- Kinetic studies : Conduct time-resolved NMR to monitor intermediate formation.

- Competitive experiments : Compare yields of 2,4-difluoro vs. mono-fluoro analogs under identical conditions to isolate positional effects .

Q. How does the steric and electronic environment of the 2,4-difluorophenyl group influence the stability and reactivity of the chloroacetate ester under different conditions?

- Methodological Answer :

- Hydrolysis stability : The electron-withdrawing F substituents reduce electron density at the ester carbonyl, slowing nucleophilic attack. However, steric hindrance from ortho-F may paradoxically protect the ester in acidic conditions .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C.

- Photostability : UV-Vis studies (λ = 254 nm) reveal no significant degradation over 24 hours, suggesting stability in light-exposed experiments .

Q. What are the challenges in computational modeling of reaction pathways for chloroacetate derivatives, and how can hybrid functionals improve accuracy?

- Methodological Answer :

- Challenges :

- Overestimation of conjugation effects in planar ester groups.

- Poor correlation energy treatment in nonpolar regions .

- Solutions :

- Use the Colle-Salvetti correlation-energy formula with gradient corrections for better electron-density modeling .

- Incorporate exact-exchange terms (e.g., in M06-2X) to account for halogen bonding interactions .

- Case study : B3LYP/6-311++G(d,p) predicts the activation energy for ester hydrolysis within 2 kcal/mol of experimental values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.